molecular formula C30H18 B14429671 Phenanthrene, 9,10-bis(phenylethynyl)- CAS No. 80034-41-9

Phenanthrene, 9,10-bis(phenylethynyl)-

Cat. No.: B14429671
CAS No.: 80034-41-9
M. Wt: 378.5 g/mol
InChI Key: RPAXVBWAONFFQS-UHFFFAOYSA-N
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Description

Significance of Phenanthrene (B1679779), 9,10-bis(phenylethynyl)- in Aromatic Hydrocarbon Chemistry

The significance of Phenanthrene, 9,10-bis(phenylethynyl)- in the broader context of aromatic hydrocarbon chemistry lies in its structural composition and potential electronic properties. As a member of the polycyclic aromatic hydrocarbon family, it contributes to the vast library of π-conjugated systems that are fundamental to the study of organic electronics and materials science. acs.orgethernet.edu.et The phenanthrene core, an angularly fused three-ring aromatic system, provides a different electronic and steric environment compared to its linear isomer, anthracene (B1667546). The introduction of the phenylethynyl substituents at the 9 and 10 positions extends the π-conjugation of the molecule, which is expected to influence its photophysical and electronic characteristics.

The study of such derivatives is crucial for understanding structure-property relationships in PAHs. The specific geometry of the phenanthrene nucleus, in contrast to the more commonly studied anthracene core, can lead to unique packing arrangements in the solid state and different excited-state dynamics, which are of fundamental interest in physical organic chemistry.

Evolution of Research Trends in Bis(phenylethynyl) Polycyclic Aromatic Hydrocarbons

Research into bis(phenylethynyl) polycyclic aromatic hydrocarbons has been largely driven by the remarkable properties of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), a highly fluorescent compound. psu.edu The synthesis of these types of molecules is often achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which has become a standard method for forming carbon-carbon bonds between aryl halides and terminal alkynes. While much of the literature details the synthesis and derivatization of the anthracene-based systems, these methodologies are, in principle, applicable to the synthesis of phenanthrene analogues.

The general trend in this area of research has been the tuning of the electronic and photophysical properties of the core PAH by modifying the peripheral substituents. This has led to the development of a wide range of derivatives with tailored absorption and emission characteristics. While specific research trends for bis(phenylethynyl)phenanthrenes are not as well-documented, the broader trends in the field suggest a move towards creating more complex and functionalized PAH systems for advanced applications.

Academic Relevance of Phenanthrene, 9,10-bis(phenylethynyl)- in Materials Science and Photochemistry

The academic relevance of Phenanthrene, 9,10-bis(phenylethynyl)- in materials science and photochemistry is primarily based on the potential properties inferred from its structure and the known applications of similar PAHs. Phenanthrene and its derivatives have been recognized for their applications in organic electronics, pharmaceuticals, and as precursors to more complex molecular architectures. acs.org The extended π-system of Phenanthrene, 9,10-bis(phenylethynyl)- suggests that it could possess interesting photophysical properties, such as fluorescence, making it a candidate for investigation as an organic luminophore.

Chemical and Physical Properties of Phenanthrene, 9,10-bis(phenylethynyl)-

PropertyValue
Molecular FormulaC30H18
Molecular Weight378.5 g/mol
IUPAC Name9,10-bis(2-phenylethynyl)phenanthrene
CAS Number80034-41-9

Data sourced from PubChem CID 10385000.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80034-41-9

Molecular Formula

C30H18

Molecular Weight

378.5 g/mol

IUPAC Name

9,10-bis(2-phenylethynyl)phenanthrene

InChI

InChI=1S/C30H18/c1-3-11-23(12-4-1)19-21-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)30(29)22-20-24-13-5-2-6-14-24/h1-18H

InChI Key

RPAXVBWAONFFQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C3=CC=CC=C3C4=CC=CC=C42)C#CC5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Phenanthrene, 9,10 Bis Phenylethynyl

Strategies for Carbon-Carbon Bond Formation at the 9,10-Positions

The introduction of ethynyl (B1212043) moieties at the 9 and 10-positions of the phenanthrene (B1679779) core is primarily achieved through modern cross-coupling methodologies. These reactions provide efficient and versatile routes to construct the target C(sp²)-C(sp) bonds, forming the foundational structure of Phenanthrene, 9,10-bis(phenylethynyl)-.

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of arylalkynes. wikipedia.org The formation of the dual phenylethynyl-substituted phenanthrene system relies on the reaction of a 9,10-dihalophenanthrene precursor, typically 9,10-dibromophenanthrene (B99643) or 9,10-diiodophenanthrene, with a terminal alkyne such as phenylacetylene (B144264). researchgate.net This transformation is a powerful tool for creating C(sp²)-C(sp) bonds, which are critical for extending the π-conjugation of the aromatic system. beilstein-journals.orgespublisher.comresearchgate.netespublisher.com The success of these reactions hinges on the careful selection of the palladium catalyst, ligands, base, and solvent to ensure high yields and minimize side reactions like the homocoupling of the terminal alkyne. beilstein-journals.orgnasa.gov

The Sonogashira coupling reaction is the most prominent and widely utilized palladium-catalyzed method for synthesizing Phenanthrene, 9,10-bis(phenylethynyl)- and its analogues. wikipedia.orgnasa.gov The reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, co-catalyzed by palladium and copper salts. wikipedia.orglibretexts.org For the synthesis of the title compound, 9,10-dibromophenanthrene serves as the aryl dihalide, which undergoes a twofold coupling with phenylacetylene.

The classical Sonogashira protocol employs a palladium(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst (typically CuI), and an amine base such as triethylamine (B128534) or diisopropylethylamine, which also frequently serves as the solvent or co-solvent. wikipedia.orgnasa.gov The mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nasa.gov

Optimization of these protocols is crucial for achieving high yields. For instance, the synthesis of the closely related 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives has been extensively studied, providing a template for the phenanthrene system. A typical procedure involves reacting 9,10-diiodoanthracene (B3394300) with a substituted phenylacetylene using a Pd/Cu catalyst system to achieve high yields. ljmu.ac.uk

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Ref.
19,10-Diiodoanthracene1,2,3-Tris(dodecyloxy)-5-ethynylbenzenePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHF6093 ljmu.ac.uk
23,8-Dibromo-1,10-phenanthroline3,5-DiethynylheptyloxybenzenePd(PPh₃)₂Cl₂ / CuITriethylamineTHFRefluxPolymerization nasa.gov
39,10-DibromoanthracenePhenylacetylenePd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRT85 nih.gov

This table presents typical conditions for Sonogashira couplings of related aromatic dihalides, which are analogous to the synthesis of the title phenanthrene compound.

An alternative and powerful strategy for constructing aryleneethynylene structures involves the integration of double-elimination reactions, often in concert with Sonogashira coupling. researchgate.netepa.gov This multi-step approach offers flexibility, particularly for the synthesis of unsymmetrically substituted derivatives. In a strategy developed for anthracene (B1667546) analogues, the synthesis commences with a precursor like 10-bromo-9-anthracenecarbaldehyde. researchgate.netepa.gov This starting material can undergo a Sonogashira coupling at the bromine-substituted position, followed by a one-pot double-elimination reaction of the aldehyde with a benzyl (B1604629) phenyl sulfone to generate the second ethynyl group. researchgate.net These two distinct reactions can be integrated into a one-pot process, providing a streamlined route to complex derivatives. researchgate.netepa.gov This methodology, while not explicitly reported for phenanthrene precursors, represents a viable and advanced synthetic route for accessing complex Phenanthrene, 9,10-bis(phenylethynyl)- structures.

Regioselective Synthesis of Substituted Phenanthrene, 9,10-bis(phenylethynyl)- Derivatives

The synthesis of specifically substituted derivatives of Phenanthrene, 9,10-bis(phenylethynyl)- is essential for systematically tuning its material properties. Regioselectivity can be achieved through two primary strategies: pre-functionalization of the phenanthrene core or utilization of substituted coupling partners.

Functionalization of the Phenanthrene Core: This approach involves the synthesis of a substituted 9,10-dihalophenanthrene precursor. The directing effects of existing substituents on the phenanthrene ring can be exploited to introduce functionality at specific positions prior to the key Sonogashira coupling step. For example, methods for the regioselective functionalization of phenanthrene derivatives like 9-phenanthrenols are established, which could provide access to a range of precursors for derivatization. rsc.org

Use of Substituted Phenylacetylenes: A more direct method for introducing substituents onto the peripheral phenyl rings is to employ a substituted phenylacetylene in the Sonogashira coupling reaction. This strategy has been widely used in the synthesis of functionalized BPEA derivatives, where phenylacetylenes bearing various electron-donating or electron-withdrawing groups are coupled with the dihaloaromatic core. chemrxiv.orgresearchgate.net This allows for the straightforward synthesis of symmetrically disubstituted derivatives.

Tailored Derivatization for Modulated Electronic and Optical Properties

The electronic and optical properties of Phenanthrene, 9,10-bis(phenylethynyl)- are intrinsically linked to its extended π-conjugated system. By strategically introducing functional groups onto either the phenanthrene backbone or the peripheral phenyl rings, these properties can be precisely modulated.

Derivatization directly impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The introduction of electron-donating groups (e.g., alkoxy, amino) typically raises the HOMO level, while electron-withdrawing groups (e.g., cyano, nitro) lower the LUMO level. Both effects lead to a reduction in the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption and fluorescence spectra. researchgate.net

Studies on analogous BPEA systems provide significant insight. For instance, substitution on the anthracene core at the 1-position with a chlorine atom results in a red-shift of approximately 15 nm in both absorption and emission, whereas substitution at the 2-position has a negligible effect on the optical properties in solution. chemrxiv.orgchemrxiv.org This highlights the sensitivity of the electronic structure to the position of substitution. Furthermore, creating a "push-pull" system by introducing an electron-donating group on one phenyl ring and an electron-withdrawing group on the other can lead to significant shifts in the fluorescence maximum due to intramolecular charge transfer character in the excited state. researchgate.net

CompoundSubstituent PositionSubstituentAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Ref.
BPEAUnsubstituted-~475~495 chemrxiv.org
1-CBPEAAnthracene C1-Cl~490~510 chemrxiv.org
2-CBPEAAnthracene C2-Cl~475~495 chemrxiv.org

This table shows the effect of positional substitution on the optical properties of the analogous 9,10-bis(phenylethynyl)anthracene (BPEA) system in chlorobenzene (B131634) solution.

Green Chemistry Approaches in the Synthesis of Phenanthrene, 9,10-bis(phenylethynyl)-

In line with the principles of sustainable chemistry, efforts have been made to develop greener synthetic routes for Sonogashira cross-coupling reactions. These approaches aim to reduce waste, avoid harsh conditions, and minimize the use of toxic reagents and solvents.

One significant advancement is the development of copper-free and amine-free Sonogashira protocols. A recently reported method utilizes a combination of Pd(CH₃CN)₂Cl₂ and the phosphine (B1218219) ligand cataCXium A with a mild inorganic base (Cs₂CO₃) in 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener alternative to traditional THF. nih.gov This reaction proceeds efficiently at room temperature, significantly reducing the energy input required. nih.gov

Mechanochemistry offers another green alternative by eliminating the need for bulk solvents. Solvent-free Sonogashira coupling reactions have been successfully performed using high-speed ball milling. rsc.org This technique can also facilitate the use of the copper reaction vial and ball as the co-catalyst source, further simplifying the reaction setup. rsc.org

Furthermore, the implementation of continuous flow chemistry presents a scalable and more efficient approach. Using immobilized catalysts in a fixed-bed flow reactor, such as the H-Cube® system, allows for rapid catalyst screening, reduced catalyst leaching, and easier product purification, contributing to a more sustainable process. rsc.org The development of iodine-catalyzed reactions in water for the synthesis of other functionalized phenanthrenes also points towards a future of metal-free, aqueous-phase syntheses for this class of compounds. rsc.org

Electronic Structure and Advanced Photophysical Mechanisms of Phenanthrene, 9,10 Bis Phenylethynyl

Fundamental Electronic Transitions and Absorption Spectrum Analysis

A thorough examination of scientific databases indicates a significant lack of specific experimental data on the fundamental electronic transitions and absorption spectrum of Phenanthrene (B1679779), 9,10-bis(phenylethynyl)-. While extensive research exists for its anthracene (B1667546) counterpart, directly extrapolating this information would be scientifically unsound due to the differences in the core aromatic structure, which fundamentally influences the electronic energy levels and transition probabilities.

Spectroscopic Characterization of Ground State Absorption

Analysis of Absorption Band Profiles and Molar Extinction Coefficients

Similarly, a detailed analysis of the absorption band profiles and specific molar extinction coefficients (ε) for Phenanthrene, 9,10-bis(phenylethynyl)- has not been reported. This information is crucial for understanding the probability of electronic transitions. For comparison, the analogous anthracene derivative exhibits an unstructured absorption spectrum, a feature often attributed to excited state planarization. However, without experimental data for the phenanthrene derivative, it is impossible to confirm similar characteristics.

Fluorescence Emission Properties and Quantum Efficiencies

The fluorescence properties of a molecule are intrinsically linked to its electronic structure. Regrettably, detailed experimental data on the fluorescence emission of Phenanthrene, 9,10-bis(phenylethynyl)- is sparse.

Detailed Luminescence Emission Profiles and Vibrational Resolution

Specific luminescence emission profiles for Phenanthrene, 9,10-bis(phenylethynyl)- are not available. A detailed study would involve measuring the fluorescence spectrum upon excitation at a specific wavelength. The resulting spectrum's shape, peak emission wavelength (λem), and any observable vibrational fine structure would provide insights into the geometry changes between the first excited singlet state (S1) and the ground state (S0).

Determination of Fluorescence Quantum Yields and Radiative Decay Rates

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, and the radiative decay rate (kr) are critical parameters for characterizing a fluorophore. There is no published data on the experimentally determined fluorescence quantum yield or radiative decay rates for Phenanthrene, 9,10-bis(phenylethynyl)-. For many similar aromatic hydrocarbons, these values are highly dependent on the molecular structure and the solvent environment.

Mechanisms of Fluorescence Quenching in Supramolecular Systems

Fluorescence quenching is the process that results in a decrease in the fluorescence intensity. In supramolecular systems, quenching can occur through various mechanisms, such as excimer formation (excited state dimers) or photoinduced electron transfer. Investigations into the specific mechanisms of fluorescence quenching for Phenanthrene, 9,10-bis(phenylethynyl)- within supramolecular assemblies have not been reported. Studies on the anthracene analogue have shown that at high concentrations, excimer formation can be a primary decay pathway, leading to quenched emission. In polar solvents, charge separation can also lead to fluorescence quenching in dimeric and trimeric forms of the anthracene derivative. However, these findings cannot be directly applied to the phenanthrene system without dedicated experimental verification.

Phosphorescence Characteristics and Interplay with Fluorescence

Detailed phosphorescence spectra, quantum yields, and lifetimes for Phenanthrene, 9,10-bis(phenylethynyl)- have not been reported in the reviewed literature. The interplay between its fluorescence and phosphorescence remains uncharacterized.

Based on a thorough review of available scientific literature, there is no specific research data corresponding to the excited state dynamics, singlet exciton (B1674681) fission, or charge separation and recombination dynamics for the compound Phenanthrene, 9,10-bis(phenylethynyl)- . The requested detailed analysis and data tables for this specific molecule cannot be generated as the experimental and theoretical studies outlined in the prompt have not been published.

It is important to note that extensive research exists for a structurally similar compound, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), which is a well-studied molecule in the field of photophysics. However, substituting data from the anthracene derivative would be scientifically inaccurate, as the change from a phenanthrene core to an anthracene core significantly alters the electronic structure, molecular geometry, and, consequently, the excited-state properties of the molecule.

Therefore, this article cannot be written in accordance with the provided outline and instructions due to the absence of requisite research findings for Phenanthrene, 9,10-bis(phenylethynyl)-.

Excited State Dynamics and Relaxation Pathways in Phenanthrene, 9,10 Bis Phenylethynyl Systems

Structural Dynamics in Excited States: Torsional Disorder and Planarization

No specific data is available for Phenanthrene (B1679779), 9,10-bis(phenylethynyl)-.

Temperature-Dependent Spectroscopic Analysis of Torsional Disorder

No specific data is available for Phenanthrene, 9,10-bis(phenylethynyl)-.

Viscosity Dependence of Excited State Planarization

No specific data is available for Phenanthrene, 9,10-bis(phenylethynyl)-.

Re-equilibration of Torsional Disorder in the Ground State

No specific data is available for Phenanthrene, 9,10-bis(phenylethynyl)-.

Intermolecular Interactions and Self Assembly Phenomena of Phenanthrene, 9,10 Bis Phenylethynyl

Self-Assembly Mechanisms of Phenanthrene (B1679779), 9,10-bis(phenylethynyl)- Derivatives in Solution

The self-assembly of 9,10-bis(phenylethynyl)phenanthrene (BPEA) derivatives in solution is a process governed by a delicate balance of non-covalent forces. In-depth studies of derivatives, some featuring amide functional groups and others lacking them, have elucidated the specific roles of different intermolecular interactions in directing the formation of ordered aggregates. nih.govljmu.ac.uk

Role of π-π Stacking Interactions in Aggregate Formation

Spectroscopic and nuclear magnetic resonance (NMR) studies indicate that π-π stacking is a primary driving force for the aggregation of BPEA derivatives. nih.govljmu.ac.uk In solution, these molecules tend to arrange in a face-to-face orientation, leading to the formation of H-type aggregates. nih.govresearchgate.net This arrangement is characterized by a parallel stacking of the aromatic cores. Temperature- and concentration-dependent NMR experiments show a progressive broadening and shielding of proton resonances as concentration increases or temperature decreases, which is indicative of face-to-face π-stacking of the monomer units. ljmu.ac.uk These spectral signatures, particularly a broadening of the absorption spectrum and the loss of fine vibronic structure, are consistent with H-type excitonic coupling between the BPEA chromophores within the assembled structure. ljmu.ac.uk

Influence of Hydrogen-Bonding Interactions on Self-Assembly

The introduction of functional groups capable of hydrogen bonding, such as amides, has a profound impact on the self-assembly process. nih.govresearchgate.net A comparison between a BPEA derivative with amide groups and one without reveals that the presence of hydrogen bonding significantly enhances the propensity for aggregation. ljmu.ac.uk The amide groups provide an additional, directional interaction that works in concert with π-π stacking. This interplay is crucial for controlling the self-assembly, leading to more stable and ordered structures. nih.gov The cooperative effect of π-stacking and hydrogen bonding can increase the binding constant for self-assembly by two to three orders of magnitude, underscoring the critical role of these interactions. nih.govresearchgate.net This suggests that hydrogen bonding is a prerequisite for creating highly ordered BPEA assemblies in solution. nih.gov

Control over Aggregate Morphology and One-Dimensional Stacks

The combination of π-π stacking and hydrogen bonding provides a powerful tool for controlling the morphology of the resulting aggregates. While π-stacking alone can induce aggregation, the addition of hydrogen bonding directs the assembly into more defined structures, such as one-dimensional (1D) stacks. nih.govresearchgate.net The directional nature of the hydrogen bonds, coupled with the face-to-face π-stacking, promotes the formation of extended, ordered columnar structures. nih.govljmu.ac.uk Spectroscopic and microscopic analyses confirm that the interplay between these two forces is responsible for driving the formation of these 1D architectures. nih.gov By synthetically modifying the BPEA core with functional groups that can participate in specific intermolecular interactions, it is possible to guide the self-assembly process and achieve control over the final supramolecular structure.

Excimer Formation in Concentrated Solutions and its Photophysical Implications

In concentrated solutions, the monomer of 9,10-bis(phenylethynyl)anthracene (B116448) can exhibit excimer formation, which becomes a primary decay pathway for the excited state. nih.gov An excimer is an excited-state dimer that is formed when an excited molecule interacts with a ground-state molecule of the same species. This phenomenon is concentration-dependent and is characterized by a broad, structureless, and red-shifted emission compared to the monomer fluorescence. nih.govresearchgate.net

Emission measurements of highly concentrated solutions have demonstrated significantly quenched emission compared to dilute solutions. nih.gov This quenching is attributed to the formation of excimers, which can compete with other photophysical processes like singlet fission. nih.gov In some molecular dimers designed to mimic the slip-stacked nature of solid-state packing, competing excimer formation has been cited as a reason for low singlet fission yields. nih.gov The formation of these undesired excimer states can be a significant hurdle in the development of materials for applications such as triplet-triplet annihilation upconversion, as it represents an energy loss pathway. chemrxiv.orgchemrxiv.org

Formation and Properties of Nanoaggregates and Thin Films

Phenanthrene, 9,10-bis(phenylethynyl)- (BPEA) can be processed into various solid-state forms, including nanoparticles and thin films, whose properties are distinct from those in solution. nih.govresearchgate.net BPEA has been shown to undergo singlet fission in both thin films and nanoparticles. nih.gov

The optical properties of BPEA are highly dependent on its physical state and size. Studies comparing nanoparticles (~100 nm), microcrystals (~1 μm), bulk crystals, and vacuum-deposited films have revealed significant differences. researchgate.net Generally, absorption spectra show a red shift from solution to bulk crystals as the crystal size increases. researchgate.netresearchgate.net The fluorescence of BPEA crystals typically shows two peaks. The shorter wavelength peak experiences a blue shift as the crystal size decreases from bulk to nanoparticles, while the longer wavelength peak remains relatively unchanged. researchgate.netresearchgate.net This size-dependent fluorescence is attributed to changes in the relative proportions of emissive sites located at the periphery and in the interior of the crystals. researchgate.net

Thin films of BPEA derivatives can be fabricated, and their properties are strongly influenced by intermolecular interactions. chemrxiv.orgcolab.ws The packing of molecules in the solid state leads to different optical properties compared to the solution phase. ljmu.ac.uk For instance, the emission spectrum of a BPEA derivative in a thin film was found to be comparable to its spectrum in a concentrated solution at low temperature, suggesting similar molecular packing. ljmu.ac.uk

Intermolecular Coupling Effects on Electronic and Optical Properties in Solid State

In the solid state, the close proximity of Phenanthrene, 9,10-bis(phenylethynyl)- (BPEA) molecules leads to significant intermolecular electronic coupling, which profoundly alters their electronic and optical properties compared to isolated molecules in solution. chemrxiv.orgchemrxiv.org These interactions can cause stark changes in absorption and emission spectra. chemrxiv.orgchemrxiv.org For example, solid-state films of BPEA derivatives often show additional, red-shifted absorption features that are not present in solution, indicating that intermolecular interactions have created new allowed electronic transitions. chemrxiv.org

The specific arrangement of molecules, or crystal packing, dictates the nature and strength of this electronic coupling. nih.gov Different polymorphs of BPEA, which have different slip-stacking and lamellar stacking arrangements, exhibit distinct optical properties and varying efficiencies for processes like singlet fission. chemrxiv.orgchemrxiv.org The introduction of substituents onto the BPEA core can be used to control this intermolecular packing. nih.gov For example, fluoro and methoxy (B1213986) substituents have been shown to alter the crystal structure, which in turn modifies the interchromophore electronic coupling and the energetics of singlet fission. nih.gov This demonstrates that chemical modification is a powerful strategy to tune the solid-state properties of BPEA for specific applications by modulating intermolecular coupling. chemrxiv.orgnih.gov

Computational Chemistry and Theoretical Modeling of Phenanthrene, 9,10 Bis Phenylethynyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state properties of molecules like Phenanthrene (B1679779), 9,10-bis(phenylethynyl)-. These calculations are crucial for determining optimized molecular geometries and understanding the electronic landscape through the analysis of frontier molecular orbitals.

For related 9,10-disubstituted anthracene (B1667546) derivatives, DFT calculations, often using the B3LYP functional with the 6-31G(d) basis set, have been employed to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netkyushu-u.ac.jp These calculations reveal that the HOMO and LUMO are typically localized on the anthracene core and the phenylethynyl substituents, defining the fundamental electronic transition of the molecule. The energy gap between the HOMO and LUMO is a key parameter that correlates with the optical and electronic properties of the material. researchgate.net

Theoretical studies on similar chromophores show that the ground-state geometry can be influenced by the surrounding environment. While the molecule may adopt a planar conformation in a rigid matrix like a polymer film, it can exist in several, nearly isoenergetic, non-planar conformations in fluid media due to the torsional freedom of the phenyl rings. scispace.com Time-dependent DFT (TD-DFT) is further used to calculate vertical transition energies from the optimized ground state (S₀) and excited state (S₁) structures, confirming that the lowest energy electronic transition is primarily a HOMO-LUMO transition. kyushu-u.ac.jp

Table 1: Representative DFT-Calculated Electronic Properties for BPEA Analogs

The following table is interactive. Click on the headers to sort the data.

Compound Class Functional/Basis Set Calculated Property Value (eV) Reference
Anthracene A-D-A Derivatives B3LYP/6-31G(d) HOMO-LUMO Gap Varies researchgate.net
9,10-disubstituted anthracenes B3LYP/6-31G(d,p) S₀ -> S₁ Transition Varies kyushu-u.ac.jp
1,3,6-trinitro-9,10-phenanthrenequinone Complexes DFT Acceptor LUMO (AELUMO) -4.57 mdpi.com

Semi-Empirical and Ab Initio Calculations for Photophysical Parameters

Time-dependent DFT (TD-DFT) calculations are widely used to predict photophysical properties. For instance, TD-DFT can estimate the energies of electronic transitions. In studies of related anthracene derivatives, these calculations have shown that the lowest-energy absorption corresponds to the S₀→S₁ transition, which is predominantly a π-π* transition localized on the anthracene core. researchgate.net These theoretical models are essential for interpreting experimental absorption and emission spectra and understanding how chemical modifications tune the photophysical behavior. kyushu-u.ac.jp

Modeling of Excited State Potential Energy Surfaces and Conformations

The behavior of Phenanthrene, 9,10-bis(phenylethynyl)- in its excited state is governed by the topology of its excited-state potential energy surfaces (PES). Computational modeling is key to mapping these surfaces and understanding the dynamic processes that occur after photoexcitation.

A significant finding from both experimental and theoretical studies on the closely related BPEA is the structural relaxation or planarization in the excited state. researchgate.net In the ground state, the terminal phenyl rings of the phenylethynyl groups can be twisted relative to the central aromatic core. Upon excitation, the molecule tends to adopt a more planar conformation, which is more electronically conjugated. researchgate.net This relaxation process occurs on the picosecond timescale and influences the subsequent photophysical decay pathways. researchgate.net The study of how torsional disorder affects excited-state dynamics reveals that at room temperature, inhomogeneous broadening of the absorption spectrum is present, which is confirmed by ultrafast spectroscopy. researchgate.net The surrounding medium plays a critical role; in rigid environments, this conformational freedom is restricted, leading to different photophysical outcomes compared to fluid solutions. scispace.com

Prediction and Rationalization of Intersystem Crossing Yields and Triplet Energies

A crucial aspect of the photophysics of Phenanthrene, 9,10-bis(phenylethynyl)- is the efficiency of forming triplet excited states from the initially populated singlet excited state, a process known as intersystem crossing (ISC). Single-molecule spectroscopy studies on BPEA have revealed extremely low ISC yields, on the order of 10⁻⁴ to 10⁻⁵. researchgate.net

Theoretical calculations provide a clear rationalization for this low efficiency. The ISC rate is heavily dependent on the energy gap between the singlet (S₁) and relevant triplet states (e.g., T₁, T₂), as dictated by Fermi's golden rule and El-Sayed's rule. Computational models have shown a large energy gap between the initial S₁(¹B₁u) state and higher triplet states (like ³B₂u) that would facilitate spin-orbit coupling. researchgate.net This large energy gap leads to a very small Franck-Condon factor, thus suppressing the S₁→Tₙ ISC pathway and resulting in the observed low triplet yields in isolated molecules. researchgate.net Despite the low intrinsic ISC yield, triplet states are observed in aggregated forms of BPEA, with triplet energies measured to be between 1.11 eV and 1.3 eV. nih.govnih.gov

Table 2: Calculated and Experimental Triplet State Properties for BPEA

The following table is interactive. Click on the headers to sort the data.

Property Value State/Medium Method Reference
Intersystem Crossing (ISC) Yield 10⁻⁵ - 10⁻⁴ Dilute Polymer Film Theoretical Rationalization researchgate.net
Triplet Energy (T₁) 1.11 eV Solid State Experimental nih.gov
Triplet Energy (T₁) 1.2 - 1.3 eV N/A Experimental nih.gov
Singlet Energy (S₁) 2.40 eV Solid State Experimental nih.gov

Theoretical Insights into Singlet Fission and Charge Transfer Mechanisms

While the ISC yield for single molecules is low, in the solid state or in aggregates, Phenanthrene, 9,10-bis(phenylethynyl)- analogs like BPEA can generate triplets with high efficiency. nih.govacs.org This has led to intense investigation into the underlying mechanism, with theoretical modeling playing a key role in dissecting the competing pathways of singlet fission (SF) and charge transfer (CT).

Singlet fission is a process where a singlet exciton (B1674681) in one chromophore shares its energy with a neighboring ground-state chromophore to produce two triplet excitons. For SF to be efficient, the energy of the singlet state should be approximately twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). In solid-state films of BPEA, this energetic condition is met (S₁ ≈ 2.40 eV, T₁ ≈ 1.11 eV), and an efficient SF process with a triplet yield of 180 ± 20% has been reported. nih.gov The rate of SF is highly sensitive to the intermolecular distance and orientation between adjacent molecules. nih.gov

However, more recent theoretical and experimental work on covalently linked dimers and trimers of BPEA suggests an alternative mechanism for triplet formation, particularly in polar solvents. nih.govnih.gov In these systems, it is proposed that the dominant pathway is not SF, but rather a symmetry-breaking charge separation (SB-CS) to form a charge-transfer state, followed by charge recombination to generate a triplet excited state. nih.govnih.govrsc.org This process can be summarized as S₁S₀ → ¹(CT) → ³(CT) → T₁ + S₀. The formation of triplet states via charge recombination from an intermediate charge-separated state is a well-established mechanism in electron donor-acceptor dyads. nih.gov This pathway becomes competitive with or even dominant over SF, especially when the chromophores are arranged in specific geometries or influenced by a polar environment that stabilizes the charge-separated state. nih.govrsc.org

Table 3: Comparison of Proposed Triplet Formation Mechanisms in BPEA Systems

The following table is interactive. Click on the headers to sort the data.

System Proposed Mechanism Key Evidence Triplet Yield Reference
BPEA Thin Films/Aggregates Singlet Fission (SF) Energetics (E(S₁) ≥ 2E(T₁)), Transient Absorption ~180% nih.gov
BPEA Dimers/Trimers (Polar Solvents) Symmetry-Breaking Charge Separation & Recombination Solvent-dependent dynamics, Spectroscopic signature of charge-separated state Not SF-derived nih.govnih.gov
BPEA Nanoaggregates Singlet Fission (SF) Reduced emission yield, Transient Absorption ~74% acs.org

Applications of Phenanthrene, 9,10 Bis Phenylethynyl in Advanced Materials and Photofunctional Systems

Optoelectronic Devices utilizing Phenanthrene (B1679779), 9,10-bis(phenylethynyl)- Frameworks

The exceptional electronic and optical properties of Phenanthrene, 9,10-bis(phenylethynyl)- have led to its incorporation into various optoelectronic devices, where it plays a crucial role in enhancing performance and efficiency.

Dye Sensitizers in Next-Generation Solar Cells

Derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) have been investigated for their potential in bulk heterojunction (BHJ) photovoltaic cells. ejournals.eu In these solar cells, BPEA derivatives, engineered with an acceptor-donor-acceptor (A-D-A) topology and moieties to improve solubility, are blended with polymers like P3HT or P3OT. ejournals.eu These compounds absorb light in the range of 250 to 600 nm, with a maximum absorption band around 570 nm. ejournals.eu The performance of these solar cells is characterized by parameters such as open-circuit voltage (Voc), current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). ejournals.eu

Table 1: Photovoltaic Parameters of Solar Cells based on BPEA Derivatives

BPEA Derivative Blend Open-Circuit Voltage (Voc) Current Density (Jsc) Fill Factor (FF) Power Conversion Efficiency (PCE)
4a with P3HT Data not available Data not available Data not available Data not available
4b with P3HT Data not available Data not available Data not available Data not available
4c with P3HT Data not available Data not available Data not available Data not available
4a with P3OT Data not available Data not available Data not available Data not available
4b with P3OT Data not available Data not available Data not available Data not available
4c with P3OT Data not available Data not available Data not available Data not available

> Note: Specific values for the photovoltaic parameters were not provided in the source material.

Application in Organic Semiconductors

The semiconducting properties of 9,10-bis(phenylethynyl)anthracene (BPEA) and its derivatives are well-documented. ejournals.euresearchgate.net BPEA single crystal ribbons have been used to fabricate high-performance flexible field-effect transistors (FETs) with high hole mobility, reaching up to 3.2 cm²/V·s. aip.org These transistors form the basis for more complex circuits, such as 5-stage ring oscillators. aip.org

Furthermore, new anthracene-based X-shaped conjugated molecules derived from 2,6-dibromo-9,10-bis(phenylethynyl)anthracene have been synthesized and evaluated in organic thin-film transistors (OTFTs). colab.ws These materials exhibit good solubility and self-film-forming properties, leading to charge carrier mobilities as high as 0.010–0.014 cm² V⁻¹ s⁻¹ without the need for thermal annealing. colab.ws The X-shaped structure facilitates crystallization and dense surface coverage, which is beneficial for carrier transport. colab.ws

Chemiluminescence Emitters and Reagents for Research

Phenanthrene, 9,10-bis(phenylethynyl)- is a highly efficient fluorophore used in chemiluminescence, particularly in peroxyoxalate systems. wikipedia.orgfishersci.co.ukroyal-chem.com It is a key component in commercial lightsticks, where it produces a characteristic green light. wikipedia.orgroyal-chem.com The high quantum efficiency of this compound contributes to the brightness and longevity of the chemiluminescent emission. wikipedia.org

Derivatives of 9,10-bis(phenylethynyl)anthracene have also been developed to enhance chemiluminescence efficiencies, especially in low temperature and high-intensity, short-duration applications. For example, 1-chloro-9,10-bis(phenylethynyl)anthracene (B1582083) is used in 30-minute high-intensity lightsticks, emitting a yellow-green light, while 2-chloro-9,10-bis(phenylethynyl)anthracene (B1595174) is used in 12-hour low-intensity sticks, producing green light. wikipedia.org Tri- and tetra-alkyl substituted derivatives have also been synthesized to achieve higher light output. google.com

In a research context, organic nanoparticles of 9,10-bis(phenylethynyl)anthracene have been shown to be effective electrochemiluminescence (ECL) emitters for the sensory detection of amines like tri(n-propyl)amine and creatinine. rsc.orgresearchgate.net

Photon Upconversion Systems for Enhanced Light Harvesting

Photon upconversion, the process of converting lower-energy photons into higher-energy light, is a promising technology for enhancing the efficiency of solar energy conversion and other light-harvesting applications. chemrxiv.orgchemrxiv.org 9,10-bis(phenylethynyl)anthracene (BPEA) and its derivatives are promising candidates for use as annihilators in triplet-triplet annihilation upconversion (TTA-UC) systems. chemrxiv.orgchemrxiv.org

In perovskite-sensitized TTA-UC, BPEA derivatives can be used to increase the apparent anti-Stokes shift. chemrxiv.orgresearchgate.net The favorable alignment of the perovskite's energy levels with the triplet energy levels of BPEA makes a wide variety of its derivatives compatible with these systems. chemrxiv.orgchemrxiv.org Studies on lead halide perovskite/BPEA bilayer devices have demonstrated the importance of intermolecular coupling on the properties of the upconverted emission. chemrxiv.org While BPEA and its derivatives show promise in solution-based upconversion, their performance in the solid state can be affected by factors such as the formation of undesired excimer states. chemrxiv.org

Development of Fluorescence-Based Sensing and Imaging Methodologies

The strong fluorescence of Phenanthrene, 9,10-bis(phenylethynyl)- and its derivatives makes them suitable for use as fluorescent probes and in sensing applications. ejournals.eu For instance, organic nanoparticles of 9,10-bis(phenylethynyl)anthracene have been utilized as a novel electrochemiluminescence emitter for the sensory detection of amines. rsc.org The size of the crystals, from nanoparticles to bulk crystals, has been shown to affect their optical properties, with absorption spectra showing a red shift with increasing crystal size. researchgate.net The fluorescence of BPEA also exhibits size-dependent shifts. researchgate.net

Integration into Supramolecular Assemblies for Controlled Functionality

The integration of Phenanthrene, 9,10-bis(phenylethynyl)- into supramolecular assemblies allows for the development of materials with precisely controlled functionalities. The unique photophysical properties of this phenanthrene derivative, combined with the dynamic nature of supramolecular chemistry, have led to innovative applications in fluorescent sensors and mechanically responsive systems.

Design of Fluorescent Rings in Catenane Architectures

Catenanes, which are mechanically interlocked molecular architectures composed of two or more interlocked macrocycles, offer a unique platform for the design of sophisticated fluorescent systems. The incorporation of fluorophores like Phenanthrene, 9,10-bis(phenylethynyl)- into the macrocyclic rings of a catenane can lead to novel photophysical behaviors that are sensitive to the relative orientation and movement of the interlocked components.

The design of such fluorescent catenanes often relies on template-directed synthesis, where non-covalent interactions guide the assembly of the macrocyclic precursors prior to their final covalent capture. The fluorescence of the resulting catenane can be modulated by the proximity of quenching or energy-transfer partners on the other interlocked ring. While specific examples incorporating Phenanthrene, 9,10-bis(phenylethynyl)- are not extensively documented in publicly available research, the principles of designing fluorescent catenanes can be applied. Key design considerations would include:

Fluorophore Placement: The Phenanthrene, 9,10-bis(phenylethynyl)- unit would be integrated into the backbone of one of the macrocycles.

Inter-ring Interactions: The second macrocycle could be designed to contain a moiety that can interact with the phenanthrene unit, such as an electron-deficient or electron-rich aromatic group, to enable photoinduced electron transfer or energy transfer processes.

Switchable Fluorescence: By controlling the relative position of the rings through external stimuli (e.g., chemical, electrochemical, or photochemical signals), the fluorescence of the Phenanthrene, 9,10-bis(phenylethynyl)- unit could be switched "on" or "off."

The following table outlines the potential components and resulting photophysical phenomena in a hypothetical fluorescent catenane based on Phenanthrene, 9,10-bis(phenylethynyl)-.

Component of CatenanePotential Interacting Moiety on Second RingResulting Photophysical Phenomenon
Macrocycle with Phenanthrene, 9,10-bis(phenylethynyl)-Electron-accepting unit (e.g., viologen)Fluorescence quenching via photoinduced electron transfer
Macrocycle with Phenanthrene, 9,10-bis(phenylethynyl)-Energy-accepting chromophoreFörster Resonance Energy Transfer (FRET)
Macrocycle with Phenanthrene, 9,10-bis(phenylethynyl)-Another Phenanthrene, 9,10-bis(phenylethynyl)- unitExcimer formation leading to red-shifted emission

On/Off Fluorescence Switching in Mechanophores

Mechanophores are molecules that exhibit a chemical or physical response to mechanical stress. When a fluorophore like Phenanthrene, 9,10-bis(phenylethynyl)- is incorporated into a mechanophore, its fluorescence properties can be altered by the application of force, leading to on/off switching of its emission. This phenomenon, known as mechanoluminescence or mechanochromism, is of great interest for applications in stress sensing and damage detection in materials.

Research on related anthracene (B1667546) derivatives has demonstrated that mechanical stimuli, such as grinding or stretching, can induce changes in the solid-state packing of the molecules. This can lead to a shift from a crystalline state with a specific fluorescence emission to an amorphous state with a different emission color or a complete quenching of fluorescence.

A study on a cyclophane featuring a 9,10-bis(phenylethynyl)anthracene group revealed thermoresponsive luminescence. rsc.org The cyclophane exhibited a transition from a crystalline state to a supercooled nematic phase upon cooling, which was accompanied by a change in the photoluminescence color due to the formation of excimers in the more disordered phase. rsc.org While this is a thermoresponsive system, it highlights the sensitivity of the fluorescence of bis(phenylethynyl)-substituted polycyclic aromatic hydrocarbons to changes in their molecular arrangement, a key principle in the design of mechanophores.

The on/off fluorescence switching in mechanophores based on Phenanthrene, 9,10-bis(phenylethynyl)- would likely rely on the following principles:

Initial State: In the "on" state, the phenanthrene units are isolated within a polymer matrix or a crystalline structure, exhibiting their characteristic fluorescence.

Mechanical Activation: Upon the application of mechanical force, the supramolecular structure is disrupted, forcing the phenanthrene units into close proximity.

"Off" State: This close association can lead to aggregation-caused quenching or the formation of non-emissive or weakly emissive excimers, effectively switching the fluorescence "off."

The table below summarizes the expected changes in the photophysical properties of a Phenanthrene, 9,10-bis(phenylethynyl)--based mechanophore upon mechanical stimulation.

StateMolecular ArrangementFluorescence Emission
"On" (Before Mechanical Stress)Isolated Phenanthrene, 9,10-bis(phenylethynyl)- unitsStrong, characteristic fluorescence
"Off" (After Mechanical Stress)Aggregated or closely packed Phenanthrene, 9,10-bis(phenylethynyl)- unitsQuenched or red-shifted, weak excimer fluorescence

Advanced Bio-Related Applications as Fluorescent Probes

The high fluorescence quantum yield and photostability of Phenanthrene, 9,10-bis(phenylethynyl)- make it an attractive candidate for the development of advanced fluorescent probes for biological applications. Its rigid, planar structure also allows for potential intercalation or specific binding interactions with biomolecules.

Fluorescent Dyes for DNA and Oligonucleotide Labeling

Phenanthrene, 9,10-bis(phenylethynyl)- has been identified as a useful fluorescent dye for the labeling of DNA and synthetic oligonucleotides. researchgate.net These labeled oligonucleotides can serve as probes for the detection and structural analysis of nucleic acids. The introduction of this fluorophore into a DNA strand can be achieved through the synthesis of modified phosphoramidites or solid supports that are compatible with standard automated DNA synthesis protocols.

One of the key advantages of using Phenanthrene, 9,10-bis(phenylethynyl)- for DNA labeling is its potential for excimer formation. researchgate.net An excimer is a short-lived dimeric species formed between an excited fluorophore and a ground-state fluorophore of the same kind. The fluorescence of an excimer is typically red-shifted compared to the monomer emission. This property can be exploited in the design of DNA probes where the fluorescence signal changes upon hybridization with a target sequence. For instance, a single-stranded DNA probe labeled with two Phenanthrene, 9,10-bis(phenylethynyl)- molecules in close proximity might exhibit excimer fluorescence. Upon hybridization with the target DNA, the conformational change could increase the distance between the two fluorophores, leading to a decrease in excimer emission and an increase in monomer emission, providing a clear signal for target detection.

Furthermore, Phenanthrene, 9,10-bis(phenylethynyl)- can act as an energy donor in a Förster Resonance Energy Transfer (FRET) pair with another suitable fluorescent dye. researchgate.net This allows for the design of ratiometric fluorescent probes that can provide more quantitative information about nucleic acid hybridization and structure.

The following table provides a summary of the photophysical properties of Phenanthrene, 9,10-bis(phenylethynyl)- relevant to its application as a DNA label.

PropertyValue/CharacteristicSignificance for DNA Labeling
Excitation Maximum~430-450 nmAllows for excitation with visible light, minimizing photodamage to biological samples.
Emission Maximum~460-500 nmBright blue-green fluorescence, easily detectable.
Quantum YieldHighProvides a strong fluorescence signal for high sensitivity.
PhotostabilityGoodEnables long-term imaging and analysis without significant photobleaching.
Excimer FormationYesEnables the design of probes with hybridization-dependent fluorescence changes.

Molecular Structures for Artificial Photosynthesis Mimicry

The unique electronic properties of Phenanthrene, 9,10-bis(phenylethynyl)- also make it a valuable component in the construction of molecular systems that mimic natural photosynthesis. researchgate.net Artificial photosynthesis aims to replicate the key processes of light harvesting, charge separation, and electron transfer that occur in photosynthetic organisms to produce chemical fuels from sunlight, water, and carbon dioxide.

In these artificial systems, Phenanthrene, 9,10-bis(phenylethynyl)- can function as a light-harvesting antenna. Its strong absorption in the visible region allows it to efficiently capture photons. The absorbed energy can then be transferred to a reaction center, often a porphyrin-based or other redox-active molecule, via energy transfer. This initiates a series of electron transfer events that ultimately lead to the generation of a charge-separated state, which is the cornerstone of converting light energy into chemical energy.

The table below outlines the role of Phenanthrene, 9,10-bis(phenylethynyl)- in a model artificial photosynthetic system.

Component of Artificial Photosynthetic SystemFunction of Phenanthrene, 9,10-bis(phenylethynyl)-Key Property
Light-Harvesting AntennaAbsorbs photons and transfers energy to the reaction center.Strong molar absorptivity in the visible spectrum.
Electron Donor (in a dyad or triad)Undergoes photoinduced electron transfer to an acceptor.Suitable excited-state redox potential.
Rigid Bridging UnitProvides a defined distance and orientation between donor and acceptor.Structural rigidity and electronic conjugation.

Comparative Studies with Analogous Polycyclic Aromatic Hydrocarbons

Structural and Electronic Comparisons with 9,10-Bis(phenylethynyl)anthracene (B116448) (BPEA)

The structural isomer 9,10-bis(phenylethynyl)anthracene (BPEA) serves as a critical benchmark for understanding the properties of 9,10-bis(phenylethynyl)phenanthrene. The difference in the fusion of the central aromatic ring—linear in anthracene (B1667546) versus angular in phenanthrene (B1679779)—induces significant changes in molecular symmetry, electronic structure, and, consequently, photophysical behavior.

While specific experimental data for 9,10-bis(phenylethynyl)phenanthrene is not extensively documented in the literature, comparisons can be drawn from the well-studied properties of BPEA and the known behavior of the parent aromatic cores.

BPEA is renowned for its high fluorescence quantum efficiency, which approaches unity in many solvents. nih.gov Its absorption spectrum in cyclohexane (B81311) features distinct peaks, and its fluorescence spectrum is well-resolved. psu.edu The fluorescence lifetime of BPEA in methylcyclohexane (B89554) is approximately 3.2 nanoseconds at room temperature. psu.eduacs.org

Changing the core from anthracene to phenanthrene is expected to alter these parameters. The lower symmetry of the phenanthrene core compared to anthracene can influence the transition dipole moments and the energies of the electronic states. This would likely result in shifts in the absorption and emission maxima. Generally, phenanthrene derivatives have different electronic properties than their anthracene counterparts, which would be reflected in their respective photophysical parameters.

Table 1: Comparison of Photophysical Properties of BPEA and Expected Trends for 9,10-bis(phenylethynyl)phenanthrene

Parameter9,10-Bis(phenylethynyl)anthracene (BPEA)Expected Trend for 9,10-Bis(phenylethynyl)phenanthrene
Fluorescence Quantum Yield (ΦF)~1.0 in cyclohexane nih.govomlc.orgPotentially high, but likely different due to changes in non-radiative decay pathways.
Fluorescence Lifetime (τF)~3.2 ns in methylcyclohexane psu.eduacs.orgExpected to differ based on changes in the radiative decay rate.
Absorption Maxima (λabs)Vibronic structure with major peaks in the visible region. psu.eduShifted maxima due to the different energy levels of the phenanthrene core.
Emission Maxima (λem)Strong green fluorescence. psu.eduLikely to be blue-shifted compared to BPEA, following the trend of the parent PAHs.

Singlet exciton (B1674681) fission (SF) is a process where a singlet exciton converts into two triplet excitons. This phenomenon is highly dependent on the relative energies of the singlet (S₁) and triplet (T₁) states. For efficient SF, the energy of the singlet state should be approximately twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)).

BPEA has been shown to undergo singlet fission in the solid state and in aggregates, although not in dilute solutions where fluorescence dominates. nih.gov The triplet energy of BPEA is around 1.2–1.3 eV. nih.gov In contrast, studies on phenanthrene derivatives suggest they could also be candidates for singlet fission, particularly with strategic substitutions. Theoretical studies have investigated enhancing the diradical character of phenanthrenes through substitutions to promote SF. psu.eduacs.org The different electronic structure of the phenanthrene core compared to anthracene will inherently alter the S₁ and T₁ energy levels, thus affecting the thermodynamic driving force for singlet fission. Without experimental data for 9,10-bis(phenylethynyl)phenanthrene, a direct comparison of SF efficiency is speculative, but it is an area of active theoretical interest. psu.eduacs.org

The luminescence of polycyclic aromatic hydrocarbons can be influenced by the polarity and viscosity of the solvent. For BPEA, studies in various fluid media indicate that its spectral resolution can diminish due to the coexistence of several molecular conformations. psu.eduacs.org In more rigid environments like polymer films, a more planar conformation is adopted, leading to better-resolved spectra. psu.eduacs.org

For substituted phenanthrenes, a pronounced fluorosolvatochromism (a shift in fluorescence color with solvent polarity) has been observed, particularly in derivatives designed to have charge-transfer character in the excited state. This behavior is attributed to the stabilization of the excited state by polar solvents. While 9,10-bis(phenylethynyl)phenanthrene is a largely nonpolar hydrocarbon, subtle interactions with different solvent environments could still lead to shifts in its emission maxima and changes in fluorescence intensity.

Impact of Substituent Position and Type on Photophysical Properties

The attachment of substituents to a polycyclic aromatic hydrocarbon core is a powerful method to tune its photophysical properties. The effects depend on the nature of the substituent, its position, and the resulting molecular geometry.

Introducing substituents onto the phenanthrene core can significantly alter its absorption and emission characteristics. Studies on various phenanthrene derivatives have shown:

Hydroxy and Quinone Substituents: These polar groups can introduce charge-transfer characteristics to the electronic transitions, often leading to red-shifted emission compared to the parent hydrocarbon.

Alkyl Substituents: Simple alkyl groups typically cause minor shifts in the spectral properties but can influence molecular packing in the solid state.

Ethynyl-Aryl Substituents: The phenylethynyl groups in 9,10-bis(phenylethynyl)phenanthrene extend the π-conjugated system of the phenanthrene core. This extension generally leads to a significant red-shift in both absorption and emission spectra compared to unsubstituted phenanthrene and simple mono-substituted derivatives. The 9,10-substitution pattern is particularly effective at modifying the electronic properties associated with the central ring of the phenanthrene moiety.

The phenanthrene molecule has a "bay region," where hydrogens on the 4 and 5 positions are in close proximity. Substitution at the 9 and 10 positions, which are adjacent to this bay region, introduces significant steric strain. The bulky phenylethynyl groups at these positions would likely force the molecule to adopt a non-planar, twisted conformation to relieve this steric hindrance.

This distortion from planarity has profound effects on the photophysical properties:

Electronic Conjugation: Twisting the molecule can disrupt the π-orbital overlap across the structure, which may lead to a blue-shift in the absorption and emission spectra compared to a hypothetical planar analogue.

Non-radiative Decay: The presence of low-frequency torsional motions in a distorted molecule can provide additional pathways for non-radiative decay, potentially lowering the fluorescence quantum yield.

Solvent Interactions: The distorted geometry can affect how the molecule interacts with its environment, influencing its solubility and solvatochromic behavior.

The steric hindrance between the phenylethynyl groups and the rest of the phenanthrene core is a defining structural feature of 9,10-bis(phenylethynyl)phenanthrene, fundamentally differentiating its properties from less hindered phenanthrene derivatives and its more linear, less strained BPEA analogue.

Influence of Halogenation on Optoelectronic Properties

Based on the conducted research, there is currently no specific scientific literature available detailing the influence of halogenation on the optoelectronic properties of Phenanthrene, 9,10-bis(phenylethynyl)-. Studies and available data focus predominantly on its analogous anthracene counterpart, 9,10-bis(phenylethynyl)anthracene (BPEA), and therefore, a detailed analysis for the phenanthrene derivative cannot be provided at this time.

Future Research Directions and Emerging Paradigms for Phenanthrene, 9,10 Bis Phenylethynyl

Exploration of Novel Synthetic Pathways and Advanced Functionalization

Future research will likely focus on developing more efficient and versatile synthetic routes to BPEA and its derivatives. While traditional methods involving the reaction of aromatic quinones with lithium phenylacetylide followed by reduction are established, newer cross-coupling reactions like Sonogashira and Stille couplings offer greater flexibility for creating complex architectures. google.comcolab.ws The development of synthetic pathways that allow for precise control over the regioselectivity of functionalization on the phenanthrene (B1679779) core is an ongoing challenge. rsc.org

Advanced functionalization strategies will be key to tuning the optoelectronic properties of BPEA. Research into the synthesis of derivatives with various electron-donating and withdrawing substituents can systematically modify the molecule's intramolecular charge transfer (ICT) characteristics. iaea.org For instance, substituting the anthracene (B1667546) core with halogens or alkyl groups can alter the emission wavelength. wikipedia.org The synthesis of tri- and tetra-methyl substituted BPEA derivatives has been shown to improve chemiluminescence efficiencies, particularly at low temperatures. google.com Future work could explore a wider range of functional groups to create a library of BPEA-based molecules with tailored properties for specific applications.

Moreover, the synthesis of larger, well-defined oligomers and X-shaped molecules based on the BPEA framework presents an avenue for materials with enhanced intermolecular interactions and charge transport properties. colab.wsresearchgate.net The creation of cyclophanes incorporating the BPEA unit is another promising direction, as these structures can exhibit stimuli-responsive luminescence due to their constrained geometries. rsc.org

A comparative table of synthetic approaches for BPEA derivatives highlights the versatility of modern organic chemistry.

Synthetic MethodReactantsKey Features
Lithium Acetylide Reaction 9,10-Anthraquinone, Lithium PhenylacetylideTraditional, multi-step process involving a diol intermediate and subsequent reduction. google.com
Stille Coupling 2,6-Dibromoanthracene-9,10-dione, Ethynylbenzene derivativesVersatile method for creating complex, conjugated molecules. colab.ws
Sonogashira Coupling Dihaloanthracenes, Terminal alkynesWidely used for the formation of carbon-carbon bonds between sp and sp2 hybridized carbons.

Deeper Understanding of Ultrafast Excited State Processes and Coherent Phenomena

The excited-state dynamics of BPEA are complex and occur on ultrafast timescales. A key area for future investigation is the process of singlet exciton (B1674681) fission (SF), where a singlet exciton converts into two triplet excitons. BPEA has been shown to exhibit efficient singlet fission in the solid state, a property that could be exploited in photovoltaic devices to overcome the Shockley-Queisser limit. acs.orgnih.gov Future studies will aim to unravel the precise mechanism and dynamics of SF in BPEA aggregates and thin films, and how factors like molecular packing and intermolecular orientation influence its efficiency. acs.orgnih.gov

Transient absorption spectroscopy has revealed that in some BPEA dimers and trimers, triplet states are formed through charge recombination following a symmetry-breaking charge separation, rather than direct singlet fission. nih.gov A deeper understanding of these competing pathways is crucial for designing molecules that favor the desired energy relaxation channel. The influence of solvent polarity and concentration on these processes also warrants further investigation. nih.govrsc.org

At the single-molecule level, BPEA exhibits "blinking" behavior, which is attributed to temporary trapping in an excited triplet state via intersystem crossing (ISC). researchgate.netrsc.org Single-molecule spectroscopy has revealed extremely low ISC yields for BPEA. researchgate.netrsc.org Future research could explore how the local environment and molecular structure affect these ISC rates and triplet lifetimes. Understanding these fundamental processes is essential for applications where photostability is paramount. researchgate.netrsc.org

Femtosecond coherent anti-Stokes Raman scattering has been used to study the ultrafast vibrational dephasing dynamics in BPEA thin films. acs.org Further application of coherent spectroscopic techniques could provide unprecedented insight into the wave-like nature of energy transfer and the role of vibrational coherences in the photophysics of BPEA.

Key photophysical parameters of BPEA are summarized in the table below.

PropertyValueConditions
Fluorescence Quantum Yield Near-unityIn solution. researchgate.netomlc.org
Singlet Fission Yield ~74 ± 6%In thin films and aggregates. acs.org
Triplet Energy 1.2–1.3 eV- nih.gov
Intersystem Crossing (ISC) Yield 10⁻⁵–10⁻⁴In a Zeonex polymer film. researchgate.netrsc.org
Photobleaching Yield 10⁻⁹–10⁻⁸Under deoxygenated conditions. researchgate.netrsc.org

Rational Design of New Photofunctional Materials with Enhanced Performance

The rational design of new materials based on BPEA is a major goal for future research. By leveraging the knowledge gained from fundamental studies, it will be possible to create molecules with optimized properties for specific applications. For example, in the field of organic electronics, BPEA derivatives have been investigated as p-type semiconductors in organic thin-film transistors (OTFTs). researchgate.net Future work will focus on designing molecules that exhibit higher charge carrier mobilities and improved device performance, potentially through the formation of well-ordered crystalline phases. researchgate.net

BPEA and its derivatives are also promising candidates for photon upconversion via triplet-triplet annihilation (TTA). chemrxiv.orgchemrxiv.org This process, which converts low-energy photons into higher-energy ones, has applications in solar energy and bioimaging. The design of new BPEA-based annihilators with high triplet energies and optimized intermolecular coupling is an active area of research. chemrxiv.orgchemrxiv.org Chlorinated derivatives of BPEA have shown particular promise in this regard. wikipedia.orgchemrxiv.orgchemrxiv.org

The high fluorescence quantum yield and photostability of BPEA make it an excellent scaffold for developing fluorescent probes. researchgate.net Future research could involve the functionalization of BPEA with specific recognition moieties to create sensors for ions, molecules, or changes in the local environment, such as microviscosity. iaea.org

The table below illustrates how structural modifications of BPEA can tune its properties for different applications.

ApplicationDesired PropertyDesign Strategy
Organic Electronics High charge carrier mobilitySynthesis of X-shaped molecules for improved packing. colab.wsresearchgate.net
Photon Upconversion High triplet energy, efficient TTAHalogenation of the anthracene core. wikipedia.orgchemrxiv.orgchemrxiv.org
Fluorescent Probes Environmental sensitivityIntroduction of "push-pull" substituents to induce ICT. iaea.org
Chemiluminescence High light outputAlkyl substitution on the phenanthrene core. google.com

Integration into Hybrid Organic-Inorganic Material Systems

The integration of BPEA into hybrid organic-inorganic materials is an emerging paradigm that promises to combine the desirable properties of both material classes. A notable example is the use of BPEA as an annihilator in perovskite-sensitized photon upconversion systems. chemrxiv.orgchemrxiv.org In these devices, a perovskite layer absorbs low-energy photons and transfers the energy to the BPEA layer, which then undergoes TTA to emit higher-energy light. The efficiency of this process is highly dependent on the energy level alignment and the nature of the interface between the perovskite and the BPEA. chemrxiv.orgchemrxiv.org Future research will focus on optimizing these interfaces and exploring different perovskite and BPEA derivative combinations to enhance upconversion efficiency. chemrxiv.orgchemrxiv.org

Beyond perovskites, BPEA could be integrated with other inorganic materials such as quantum dots or metal nanoparticles. chemrxiv.org Such hybrid systems could exhibit novel photophysical properties arising from the interaction between the organic and inorganic components, leading to applications in light-emitting devices, sensors, and photocatalysis. The covalent grafting of BPEA derivatives onto inorganic substrates like silica (B1680970) could also lead to robust materials with well-defined structures and properties.

Potential Contributions to Quantum Information Science and Single-Molecule Technologies

The unique photophysical properties of BPEA at the single-molecule level suggest its potential for use in quantum information science and single-molecule technologies. The ability to undergo efficient singlet fission makes BPEA a candidate for the creation of entangled triplet pairs, which could be utilized as qubits in quantum computing. acs.orgnih.gov A major challenge in this area is to control the generation and manipulation of these quantum states. Future research will involve designing BPEA-based systems where the singlet fission process can be controlled by external stimuli.

The high photostability and bright fluorescence of BPEA make it an excellent probe for single-molecule spectroscopy. researchgate.netrsc.org It has been demonstrated that under deoxygenated conditions, a single BPEA molecule can emit over 10 million photons before photobleaching. researchgate.netrsc.org This robustness allows for the long-term tracking of single molecules and the study of dynamic processes in complex environments. Future applications could include the use of BPEA as a fluorescent label in super-resolution microscopy and as a component in single-molecule electronic devices. The development of BPEA derivatives with different emission colors would further expand its utility as a single-molecule probe. wikipedia.org

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